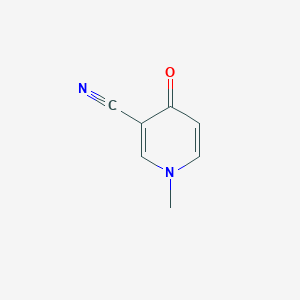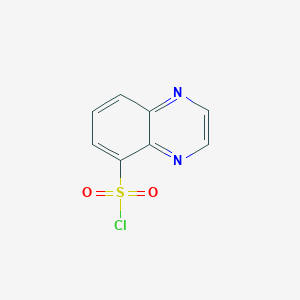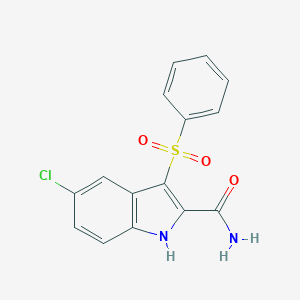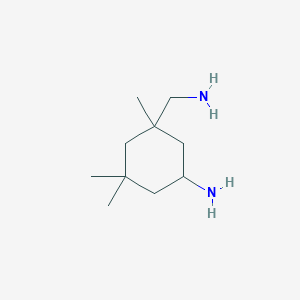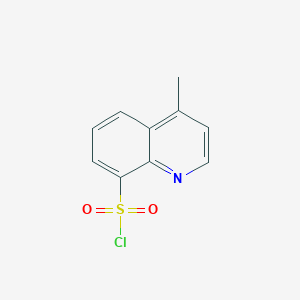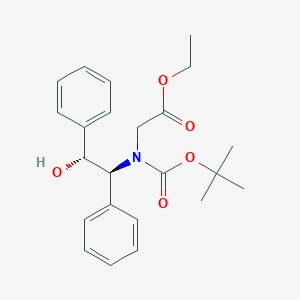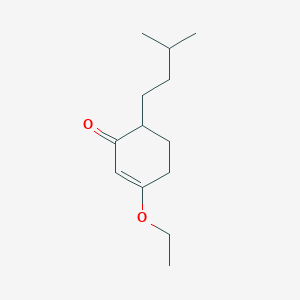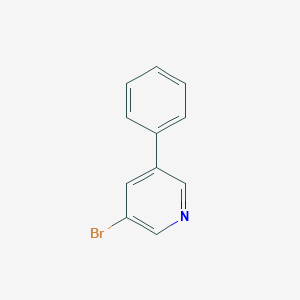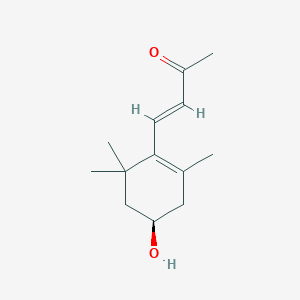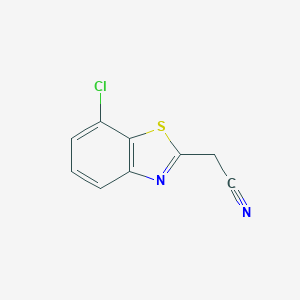
2-(7-Chlorobenzothiazole-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Chlorobenzothiazole-2-yl)acetonitrile is a chemical compound that belongs to the class of benzothiazole derivatives. It is used in various scientific research applications, including the development of new drugs and materials.
科学的研究の応用
2-(7-Chlorobenzothiazole-2-yl)acetonitrile has various scientific research applications. It is used in the development of new drugs, particularly for the treatment of cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It is also used in the development of new materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 2-(7-Chlorobenzothiazole-2-yl)acetonitrile involves the inhibition of various enzymes and proteins that are involved in cell growth and survival. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and transcription. It also inhibits the activity of protein kinase C, which is involved in cell signaling pathways.
生化学的および生理学的効果
2-(7-Chlorobenzothiazole-2-yl)acetonitrile has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the death of these cells. It also inhibits the growth and proliferation of cancer cells, leading to the suppression of tumor growth. It has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using 2-(7-Chlorobenzothiazole-2-yl)acetonitrile in lab experiments is its high yield synthesis method, which makes it easy to obtain in large quantities. Another advantage is its low toxicity in normal cells, making it a safe candidate for cancer therapy. One limitation is its limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are various future directions for research on 2-(7-Chlorobenzothiazole-2-yl)acetonitrile. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the development of new materials based on its properties, such as liquid crystals and polymers. Further research is also needed to understand its mechanism of action in more detail and to optimize its use in cancer therapy.
Conclusion
In conclusion, 2-(7-Chlorobenzothiazole-2-yl)acetonitrile is a chemical compound with various scientific research applications. Its synthesis method is straightforward, and it has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and to optimize its use in various scientific research applications.
合成法
The synthesis of 2-(7-Chlorobenzothiazole-2-yl)acetonitrile involves the reaction of 2-aminobenzothiazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The product is obtained in high yield and can be purified by recrystallization.
特性
CAS番号 |
157764-09-5 |
|---|---|
製品名 |
2-(7-Chlorobenzothiazole-2-yl)acetonitrile |
分子式 |
C9H5ClN2S |
分子量 |
208.67 g/mol |
IUPAC名 |
2-(7-chloro-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2S/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2 |
InChIキー |
UYQFHPKPCAFVFH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)CC#N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)CC#N |
同義語 |
2-Benzothiazoleacetonitrile,7-chloro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



